Silicic acid, aluminum magnesium salt

Description

Properties

IUPAC Name |

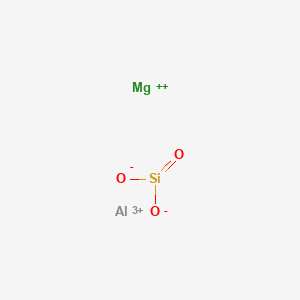

aluminum;magnesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Mg.O3Si/c;;1-4(2)3/q+3;+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXNKZQOXODOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlMgO3Si+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1327-43-1, 12768-32-0 | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silicic acid, aluminum magnesium salt can be synthesized through several methods, including solvent sintering and gel sintering. One common method involves the reaction of sodium metasilicate with aluminum sulfate and magnesium sulfate in an aqueous solution. The reaction mixture is then heated to form the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced through high-temperature processes involving the calcination of raw materials such as kaolin, bauxite, and magnesite. These materials are mixed and heated in a rotary kiln to produce the final product .

Chemical Reactions Analysis

Types of Reactions

Silicic acid, aluminum magnesium salt undergoes various chemical reactions, including:

Oxidation: It can react with oxygen at high temperatures to form oxides.

Reduction: It can be reduced by strong reducing agents to form elemental silicon and aluminum.

Substitution: It can undergo substitution reactions with other metal salts to form different aluminosilicates.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The reactions typically occur under high-temperature conditions, often exceeding 1000°C .

Major Products Formed

The major products formed from these reactions include various oxides, elemental silicon, and aluminum, as well as different types of aluminosilicates .

Scientific Research Applications

Pharmaceutical Applications

Thickening Agent and Stabilizer

Magnesium aluminum silicate is widely used in the pharmaceutical industry as a thickening agent and stabilizer in formulations such as creams, ointments, and gels. Its ability to enhance the viscosity of formulations while maintaining stability is crucial for ensuring product efficacy and shelf life.

Case Study: Cream Formulation

A study demonstrated that the incorporation of magnesium aluminum silicate improved the stability of a topical cream formulation by preventing the separation of oil and water phases. The results indicated that formulations with this compound exhibited significantly lower viscosity changes over time compared to those without it .

Cosmetic Applications

Emulsion Stabilizer

In cosmetics, silicic acid, aluminum magnesium salt serves as an emulsion stabilizer and thickening agent. It helps in maintaining the consistency and texture of products such as lotions, creams, and make-up.

Data Table: Cosmetic Products Containing Magnesium Aluminum Silicate

| Product Type | Function | Example Products |

|---|---|---|

| Creams | Thickening agent | Moisturizers, sunscreens |

| Lotions | Emulsion stabilizer | Body lotions |

| Make-up | Viscosity controller | Foundations, primers |

Environmental Applications

Adsorbent for Wastewater Treatment

Magnesium aluminum silicate has shown effectiveness as an adsorbent for removing pollutants from wastewater. Its high surface area and porous structure allow it to capture heavy metals and other contaminants efficiently.

Case Study: Heavy Metal Removal

Research indicated that modified magnesium aluminum silicate could effectively remove lead ions from aqueous solutions. The adsorption capacity was found to be significantly enhanced when the material was treated with acid, increasing its surface area and reactivity .

Food Industry Applications

Food Additive

In the food industry, magnesium aluminum silicate is utilized as an anti-caking agent and stabilizer in powdered foods. It prevents clumping and ensures uniformity in food products.

Data Table: Food Products Using Magnesium Aluminum Silicate

| Product Type | Function | Example Products |

|---|---|---|

| Powdered Foods | Anti-caking agent | Spices, powdered soups |

| Dairy Products | Stabilizer | Cheese spreads |

Construction Materials

Thickening Agent in Paints and Coatings

This compound is also used in construction materials as a thickening agent in paints and coatings. It improves the application properties and enhances the durability of these products.

Data Table: Construction Applications

| Application | Function | Example Products |

|---|---|---|

| Paints | Thickening agent | Interior/exterior paints |

| Coatings | Viscosity controller | Protective coatings |

Mechanism of Action

The mechanism of action of silicic acid, aluminum magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, it can enhance the uptake of essential nutrients and improve stress resistance in plants by interacting with specific transporters and signaling pathways . In industrial applications, its thermal stability and mechanical properties make it an effective material for high-temperature processes .

Comparison with Similar Compounds

Sodium Aluminosilicate

Chemical Formula : Na₂O·Al₂O₃·2SiO₂·4.5H₂O (CAS: 1318-02-1)

Key Differences :

- Cation Composition: Sodium replaces magnesium as the primary cation, altering solubility and reactivity. Sodium aluminosilicate is more soluble in alkaline solutions compared to magnesium aluminosilicate .

- Applications : Primarily used as a feed additive for livestock due to its ion-exchange properties and ability to bind mycotoxins .

Sodium Magnesium Aluminosilicate (Na₄MgAl₂Si₃O₁₂)

Chemical Formula : Na₄MgAl₂Si₃O₁₂

Key Differences :

- Structure : Incorporates both sodium and magnesium, creating a mixed-cation framework. This enhances thermal stability, making it suitable for high-temperature industrial processes like chromium compound production .

- Synthesis : Formed during lime-free roasting processes, where silica and alumina ratios are controlled to optimize phase formation .

Magnesium Trisilicate

Chemical Formula : Mg₂Si₃O₈·nH₂O

Key Differences :

- Composition : Contains only magnesium and silicon, lacking aluminum. This results in higher solubility in gastric acid, making it effective as an antacid .

Physicochemical Properties and Stability

Solubility and Reactivity

- Silicic Acid, Aluminum Magnesium Salt: Insoluble in water and organic solvents but reacts with strong acids or bases. Under acidic conditions, it releases Al³⁺ and Mg²⁺ ions, which can form hydroxyaluminosilicates (HAS) that limit aluminum bioavailability .

- Sodium Aluminosilicate: Partially soluble in alkaline solutions, releasing Na⁺ and Al³⁺ ions. Its dissolution kinetics are slower compared to magnesium aluminosilicate due to stronger sodium-silicate bonds .

Thermal Stability

- Magnesium aluminosilicate retains structural integrity up to 1300°C, making it suitable for ceramic and refractory applications. In contrast, sodium aluminosilicate degrades at lower temperatures (~900°C) due to sodium’s lower melting point .

Environmental and Health Implications

- Aluminum Bioavailability: Magnesium aluminosilicate reduces aluminum absorption in the gastrointestinal tract and enhances renal excretion via silicic acid interactions, lowering systemic aluminum toxicity risks .

- Environmental Persistence: Unlike simpler silicates, aluminosilicates are resistant to weathering, contributing to long-term soil and sediment stability .

Biological Activity

Silicic acid, aluminum magnesium salt (also known as AlMgO3Si) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicine and cosmetics. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Composition and Properties

This compound is a complex silicate that typically appears as a white powder. Its chemical structure can be represented as . The compound is primarily composed of silicon dioxide (SiO2), aluminum oxide (Al2O3), and magnesium oxide (MgO). The specific ratios can vary based on the synthesis process, leading to different physical and chemical properties that influence its biological activity.

Biological Activity

1. Antimicrobial Properties

Research indicates that silicic acid compounds exhibit significant antimicrobial activity. A study highlighted that this compound can act as an effective antimicrobial agent in cosmetic formulations. It has been shown to inhibit the growth of various bacteria and fungi, making it valuable in preserving cosmetic products and enhancing skin health .

2. Interaction with Aluminum

There is growing interest in the interaction between silicic acid and aluminum, particularly regarding neurotoxicity. Studies suggest that silicic acid can reduce the gastrointestinal absorption of aluminum when both are present, potentially mitigating aluminum's toxic effects . This finding is particularly relevant for individuals exposed to high levels of aluminum through environmental or dietary sources.

3. Bioavailability and Excretion

A dietary study involving rats demonstrated that silicic acid facilitates the excretion of aluminum by enhancing urinary output. When administered in conjunction with sodium silicate, it was observed that urinary silicon levels increased significantly, suggesting a mechanism through which silicic acid may help detoxify aluminum from the body .

Case Studies

Case Study 1: Cosmetic Applications

In a safety assessment conducted on various cosmetic products containing this compound, researchers found that formulations with this compound exhibited lower irritation potential compared to those without it. The study concluded that the compound could be safely used in cosmetics due to its mildness and effectiveness in controlling viscosity and opacity while providing antimicrobial benefits .

Case Study 2: Neuroprotective Effects

A clinical observation noted that patients with Alzheimer's disease showed improved cognitive function when treated with ortho-silicic acid derived from silicic acid compounds. This improvement was attributed to the compound's ability to chelate aluminum ions in the body, thus reducing their neurotoxic effects .

Table 1: Summary of Biological Activities

Table 2: Toxicity Studies

Q & A

Q. Can this compound act as a geochemical control in aluminum-rich ecosystems?

- Methodological Answer : Yes, it sequesters Al³⁺ into inert HAS, reducing bioavailability. Field studies in acidic soils (pH <5) show 30–50% lower soluble Al³⁺ levels in silicic acid-amended samples. Monitor long-term stability via sequential extraction .

Q. What analytical techniques are suited for detecting this compound in complex matrices (e.g., wastewater)?

- Methodological Answer : Use microwave-assisted acid digestion followed by ICP-OES for elemental analysis. For speciation, employ synchrotron-based X-ray absorption near-edge structure (XANES) at Al and Si K-edges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.